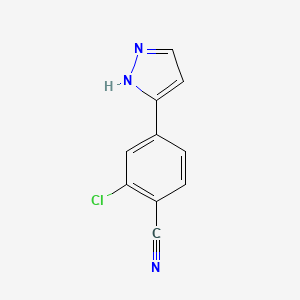

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-9-5-7(1-2-8(9)6-12)10-3-4-13-14-10/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCINLNFBTLIGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NN2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275822 | |

| Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1297537-37-1 | |

| Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297537371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3896742GVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile: A Core Moiety for Advanced Androgen Receptor Antagonists

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, a pivotal chemical intermediate in modern pharmaceutical development. With a primary focus on its role in the synthesis of potent androgen receptor (AR) modulators, this document details its physicochemical properties, established synthetic routes, chemical reactivity, and essential safety protocols. By synthesizing data from patents, chemical databases, and safety documentation, this guide serves as an essential resource for researchers and scientists engaged in oncology drug discovery and process chemistry. We will explore the causality behind its synthetic pathways and provide validated protocols for its characterization, ensuring a foundation of scientific integrity and practical applicability.

Introduction: Strategic Importance in Oncology

This compound has emerged as a compound of significant interest within the pharmaceutical industry, primarily due to its function as a key building block for advanced therapeutics. Its unique molecular architecture, featuring a chlorinated benzonitrile scaffold linked to a pyrazole ring, makes it an ideal precursor for the synthesis of complex, biologically active molecules.[1]

The most prominent application of this intermediate is in the manufacturing of Darolutamide (ODM-201), a second-generation non-steroidal androgen receptor (AR) antagonist.[2][3] AR antagonists are a cornerstone in the treatment of prostate cancer, and compounds like Darolutamide, built from this specific intermediate, have demonstrated high efficacy and a favorable safety profile in treating castration-resistant prostate cancer (CRPC).[4] The pyrazole moiety is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties, making its derivatives a fertile ground for drug discovery.[5][6] This guide provides the in-depth technical knowledge required for professionals to effectively handle, analyze, and utilize this critical synthetic intermediate.

Molecular Identity and Structure

Accurate identification is the foundation of all chemical research and development. The compound is unambiguously defined by the following identifiers.

The achiral structure consists of a planar pyrazole ring attached to the C4 position of a 2-chlorobenzonitrile ring. The tautomeric nature of the pyrazole N-H proton is a key feature influencing its reactivity.[11]

Physicochemical Properties

A summary of the core physical and chemical properties is presented in Table 1. This data is critical for designing experimental conditions, including reaction setups, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| Molecular Weight | 203.63 g/mol | [3][8][9] |

| Appearance | White crystalline powder or solid | [7][12][13] |

| Melting Point | ~137-139 °C | [14] |

| Boiling Point | 459.0 ± 35.0 °C (Predicted) | [2][13][15] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2][13] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, dichloromethane. | [14] |

| Storage Conditions | Store sealed in a dry place at room temperature. | [7][16][17] |

Note: The hydrochloride salt form (CAS 1297537-39-3) exhibits different properties, including a higher melting point (~150-153 °C) and greater solubility in water.[12][18]

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. The following workflow represents a self-validating system for quality control.

Proposed Analytical Workflow

Caption: A logical workflow for the comprehensive analysis of the title compound.

Expected Spectral Data

-

¹H NMR: The spectrum should display distinct signals for the aromatic protons on both the benzonitrile and pyrazole rings. The chemical shifts and coupling constants will be characteristic of the substitution pattern. The N-H proton of the pyrazole ring may appear as a broad singlet.

-

¹³C NMR: The spectrum will show 10 distinct carbon signals, including a characteristic signal for the nitrile carbon (C≡N) in the 115-125 ppm range and signals for the five carbons of the pyrazole ring and the six carbons of the substituted benzene ring.

-

Mass Spectrometry (MS): Electron Spray Ionization (ESI) mass spectrometry should reveal a prominent molecular ion peak [M+H]⁺ at m/z ≈ 204.03, corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band around 2220-2240 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration. A broad absorption in the region of 3200-3400 cm⁻¹ would indicate the N-H stretch of the pyrazole ring.

Synthesis and Manufacturing Insights

The most well-documented and industrially relevant synthesis of this compound involves a Suzuki coupling reaction followed by an N-deprotection step, as outlined in patents for the preparation of androgen receptor antagonists.[19]

Key Synthetic Pathway

Caption: A schematic of the Suzuki coupling and deprotection synthesis route.

Step-by-Step Protocol and Rationale

This protocol is adapted from methodologies described in the patent literature.[9][19]

Step 1: Suzuki Coupling

-

Reaction Setup: Charge a suitable reactor with 4-bromo-2-chlorobenzonitrile (II), Pd(OAc)₂, triphenylphosphine, and a base (e.g., K₂CO₃) in an acetonitrile-water solvent system.

-

Reactant Addition: Add a solution of 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (I) to the mixture at an elevated temperature (e.g., 70 °C).

-

Reaction and Workup: Stir the mixture for several hours until completion is confirmed by HPLC. Separate the aqueous phase. The product, 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III), remains in the acetonitrile phase.

-

Expert Rationale: The tetrahydropyran (THP) group on the pyrazole nitrogen serves as a crucial protecting group. It prevents unwanted side reactions at the N-H position and improves the solubility of the boronic ester starting material in organic solvents. The Palladium(II) acetate/triphenylphosphine system is a classic and robust catalyst for Suzuki couplings, effectively forming the key C-C bond between the two aromatic rings.

Step 2: Deprotection

-

Acidification: To the isolated intermediate (III) in a solvent like methanol, add a catalytic amount of concentrated hydrochloric acid at a controlled temperature (e.g., 10 °C).[9][19]

-

Reaction: Stir the mixture for 2-4 hours. The THP group is an acetal, which is readily cleaved under these mild acidic conditions.

-

Neutralization and Isolation: Add a base, such as aqueous ammonia, to neutralize the mixture and precipitate the final product.[9][19]

-

Purification: Filter the crystalline product, wash with a cold water/methanol mixture, and dry under reduced pressure to yield high-purity this compound (V).[9][19]

-

Expert Rationale: The use of a catalytic amount of strong acid is sufficient to drive the deprotection without causing degradation of the nitrile or other sensitive groups. The subsequent neutralization is critical; by raising the pH, the free base form of the product becomes insoluble, allowing for its isolation via precipitation in high yield and purity.

Chemical Reactivity and Stability

The reactivity of the molecule is governed by its three key functional components: the pyrazole ring, the benzonitrile group, and the chloro-substituent.

-

Pyrazole Ring: This ring exhibits amphoteric properties.[11] The N1 proton is acidic and can be removed by a strong base, creating a potent nucleophile for alkylation or acylation reactions. The N2 nitrogen is basic and is the site of electrophilic attack.[6] Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position.[6]

-

Benzonitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.

-

Aromatic Chlorine: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under forcing conditions (e.g., metal-catalyzed cross-coupling).

-

Stability: The compound is relatively stable under standard laboratory conditions but should be stored away from strong acids, bases, and oxidizing agents.[12]

Applications in Drug Discovery

The primary and most valuable application of this compound is its role as a late-stage intermediate in the synthesis of androgen receptor antagonists.[1][4] As detailed in patent literature, it is the core fragment onto which the side chain containing the pharmacologically active portion of the final drug is built.[19] Its structure is precisely tailored to position the subsequent functionalities for optimal binding to the ligand-binding domain of the androgen receptor.

Safety and Handling Protocols

As a chemical intermediate, proper handling is mandatory to ensure personnel safety. The compound is classified with specific hazards that require stringent control measures.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[7][20]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[7]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[7]

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[17][20]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[21]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[21]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[21]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[21] In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[17][21]

-

-

Storage and Disposal: Keep the container tightly closed in a dry, well-ventilated place.[17] Dispose of waste material in accordance with local, state, and federal regulations.[17][20]

References

- 1. Cas 1297537-37-1,this compound | lookchem [lookchem.com]

- 2. This compound CAS 1297537-37-1 [homesunshinepharma.com]

- 3. This compound | 1297537-37-1 [chemicalbook.com]

- 4. IL238044A - this compound and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. This compound | 1297537-37-1 [sigmaaldrich.com]

- 8. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3 | CID 67170102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. GSRS [precision.fda.gov]

- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. This compound CAS 1297537-37-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. chembk.com [chembk.com]

- 15. This compound CAS#: 1297537-37-1 [chemicalbook.com]

- 16. 1297537-37-1|this compound|BLD Pharm [bldpharm.com]

- 17. aaronchem.com [aaronchem.com]

- 18. This compound hydrochloride | 1297537-39-3 [chemicalbook.com]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. capotchem.cn [capotchem.cn]

The Dual-Faceted Nature of a Pyrazole Moiety: From a Synthetic Intermediate to a Potent PRMT1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the chemical and biological properties surrounding the CAS number 1297537-37-1, revealing a fascinating intersection in medicinal chemistry. Initially identified as 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, a key intermediate in the synthesis of the androgen receptor inhibitor Darolutamide, the core scientific interest for researchers often lies with a structurally related compound, GSK3368715 (also known as EPZ019997). This potent, orally bioavailable, and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), particularly PRMT1, has garnered significant attention for its potential as an anti-cancer therapeutic. This guide will provide a comprehensive overview of the chemical properties, mechanism of action, preclinical efficacy, and clinical development of GSK3368715, while also clarifying the role of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile as a crucial building block in modern drug discovery.

Introduction: A Tale of Two Molecules

The journey into the significance of CAS number 1297537-37-1 begins with its identification as 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile .[1] This compound serves as a critical intermediate in the synthesis of Darolutamide, a non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.[2][3][4][5] Its chemical structure, possessing a reactive nitrile group and a versatile pyrazole ring, makes it an ideal scaffold for the elaboration into more complex pharmacologically active agents.

However, the pyrazole core is also a key feature in another molecule of significant interest to the oncology research community: GSK3368715 . This compound is a first-in-class, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[6][7] Given that the primary interest of researchers and drug developers lies in the therapeutic potential of inhibiting PRMT1, this guide will focus on the in-depth technical details of GSK3368715.

Chemical and Physicochemical Properties of GSK3368715

GSK3368715 has been developed in various forms, including the free base and hydrochloride salts. The key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine | MedChemExpress |

| Synonyms | EPZ019997, GSK-3368715 | [6] |

| CAS Number | 1629013-22-4 (free base); 2227587-25-7 (hydrochloride); 1628925-77-8 (dihydrochloride) | [8][9] |

| Molecular Formula | C20H38N4O2 (free base) | [6] |

| Molecular Weight | 366.54 g/mol (free base) | [6] |

| Appearance | Oil (free base), Solid (hydrochloride salts) | MedChemExpress, Axon Medchem |

| Solubility | Soluble in DMSO and water | [8] |

Mechanism of Action: Targeting Arginine Methylation

GSK3368715 exerts its anti-cancer effects by potently and selectively inhibiting Type I protein arginine methyltransferases (PRMTs).[6][7] This family of enzymes plays a crucial role in post-translational modifications by catalyzing the transfer of methyl groups from SAM to arginine residues on histone and non-histone proteins.[10]

Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) are responsible for the formation of asymmetric dimethylarginine (ADMA).[10] The dysregulation of these enzymes is implicated in various cancers through the modulation of gene expression, RNA splicing, DNA repair, and signal transduction pathways.[11][12]

GSK3368715 is a SAM-uncompetitive inhibitor, meaning it binds to the substrate-binding pocket of the PRMT enzyme.[7] This binding prevents the protein substrate from accessing the catalytic site, thereby inhibiting the methylation process. The inhibition of Type I PRMTs by GSK3368715 leads to a global decrease in ADMA levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the product of Type II PRMTs.[7][11]

Structural Basis of Inhibition

The crystal structure of GSK3368715 in complex with PRMT1 (PDB: 6NT2) provides valuable insights into its binding mode.[12] GSK3368715 occupies the arginine-binding tunnel of PRMT1, forming key interactions with amino acid residues that are crucial for substrate recognition. This structural information is invaluable for the rational design of next-generation PRMT inhibitors with improved potency and selectivity.

Preclinical Efficacy

GSK3368715 has demonstrated broad anti-proliferative activity across a wide range of cancer cell lines and in vivo tumor models.[6]

In Vitro Activity

GSK3368715 is a potent inhibitor of several Type I PRMTs, with the highest potency against PRMT1.

| Target | IC50 (nM) | Source(s) |

| PRMT1 | 3.1 | [6][9] |

| PRMT3 | 48 | [6][9] |

| PRMT4 (CARM1) | 1148 | [6][9] |

| PRMT6 | 5.7 | [6][9] |

| PRMT8 | 1.7 | [6][9] |

The compound has shown significant growth inhibition in a panel of 249 cancer cell lines, representing 12 different tumor types.[6] Cytotoxic responses have been observed in lymphoma, acute myeloid leukemia (AML), and a subset of solid tumor cell lines.[13]

In Vivo Activity

In preclinical xenograft models, orally administered GSK3368715 has demonstrated dose-dependent tumor growth inhibition. For instance, in a BxPC-3 pancreatic cancer xenograft model, GSK3368715 at 150 and 300 mg/kg doses resulted in 78% and 97% tumor growth inhibition, respectively.[9][14]

Clinical Development and Challenges

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in patients with advanced solid tumors and diffuse large B-cell lymphoma (DLBCL).[11][13][15][16][17][18]

The study involved dose escalation of oral once-daily GSK3368715 at 50, 100, and 200 mg.[11][17] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs).[11][15][16][17][18]

Key findings from the Phase 1 trial:

-

Dose-Limiting Toxicities (DLTs): DLTs were reported in 25% of patients at the 200 mg dose.[11][17]

-

Thromboembolic Events: A significant number of patients across all dose groups experienced TEEs, including grade 3 events and one grade 5 pulmonary embolism.[11][17]

-

Efficacy: The best response observed was stable disease in 29% of patients.[11][17]

-

Pharmacokinetics: GSK3368715 reached maximum plasma concentration within one hour of dosing.[11][17]

-

Target Engagement: While target engagement was observed in the blood, it was modest and variable in tumor biopsies at the 100 mg dose.[11][17]

The early termination of the clinical trial highlights the challenges in translating potent preclinical activity into a safe and effective clinical therapeutic. The observed toxicity underscores the need for a deeper understanding of the on- and off-target effects of PRMT1 inhibition in humans.

Experimental Protocols

For researchers investigating GSK3368715 or similar PRMT1 inhibitors, the following experimental protocols provide a foundational framework.

PRMT1 Enzymatic Assay

This assay is designed to measure the enzymatic activity of PRMT1 and the inhibitory potential of compounds like GSK3368715. A common method is a radiometric assay using a tritiated methyl donor.[19][20]

Step-by-Step Methodology:

-

Reaction Setup: In a microplate, combine recombinant human PRMT1 enzyme, a histone H4 peptide substrate, and assay buffer.

-

Inhibitor Addition: Add serial dilutions of GSK3368715 or a vehicle control (DMSO) to the wells.

-

Reaction Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.

-

Detection: Transfer the reaction mixture to a filter plate, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of GSK3368715 and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.[21][22][23]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of GSK3368715 for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or gIC50 value.

Western Blotting for Arginine Methylation

Western blotting is a key technique to assess the downstream effects of PRMT1 inhibition on cellular protein methylation.[24][25][26]

Step-by-Step Methodology:

-

Cell Lysis: Treat cells with GSK3368715, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for asymmetrically dimethylated arginine (ADMA).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

Synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile

As previously mentioned, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile is a key intermediate in the synthesis of Darolutamide. A common synthetic route involves a Suzuki coupling reaction.[3]

Conclusion and Future Perspectives

The exploration of compounds related to CAS number 1297537-37-1 reveals a compelling narrative in modern drug discovery. While 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile stands as a testament to the importance of versatile chemical intermediates in the synthesis of approved drugs like Darolutamide, the structurally related PRMT1 inhibitor, GSK3368715, highlights both the promise and the peril of targeting novel cancer pathways.

The potent preclinical anti-cancer activity of GSK3368715 validated PRMT1 as a promising therapeutic target. However, the unforeseen toxicity observed in the Phase 1 clinical trial underscores the critical importance of a thorough understanding of the broader physiological roles of PRMTs. Future research in this area will likely focus on developing second-generation PRMT inhibitors with improved safety profiles, potentially through enhanced selectivity or different modes of action. Furthermore, the identification of predictive biomarkers to select patient populations most likely to respond to PRMT inhibition will be crucial for the successful clinical translation of this class of drugs.

References

- 1. Darolutamide Pyrazol benzonitrile Impurity - SRIRAMCHEM [sriramchem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]

- 4. medkoo.com [medkoo.com]

- 5. Darolutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cancer synthetic vulnerabilities to PRMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Facebook [cancer.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 19. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Video: In vitro Methylation Assay to Study Protein Arginine Methylation [jove.com]

- 21. physiology.elte.hu [physiology.elte.hu]

- 22. researchgate.net [researchgate.net]

- 23. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 24. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 25. appliedbiomics.com [appliedbiomics.com]

- 26. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00018D [pubs.rsc.org]

Unraveling the Therapeutic Potential of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile. This compound belongs to a class of molecules built upon privileged chemical scaffolds—pyrazole and benzonitrile—known for their diverse pharmacological activities. While its role as a key intermediate in the synthesis of the potent androgen receptor antagonist, darolutamide, points towards a primary target, this guide adopts a broader perspective.[1][2] We will delve into the established pharmacology of its core structures to hypothesize a range of potential targets. Furthermore, this document serves as a practical manual for researchers, outlining a systematic and multi-pronged strategy for the de novo identification and validation of protein targets for this and similar small molecules. We will detail robust, field-proven methodologies, including phenotypic screening, advanced chemoproteomics, and biophysical validation assays, providing both the theoretical underpinnings and actionable protocols to empower drug discovery professionals.

Introduction: Beyond a Synthetic Intermediate

This compound is a heterocyclic compound whose chemical structure immediately signals its potential significance in medicinal chemistry.[3][4][5][6][7] It serves as a crucial building block for darolutamide, a second-generation non-steroidal androgen receptor (AR) antagonist used in the treatment of prostate cancer.[1] This established connection provides a strong, validated starting point for its biological activity. However, to confine the therapeutic potential of this molecule to AR antagonism alone would be to overlook the rich pharmacology associated with its constituent pyrazole and benzonitrile motifs.

The pyrazole ring is a five-membered heterocycle that is a cornerstone of numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[8][9][10][11][12][13] Similarly, the benzonitrile group, with its unique electronic and steric properties, is a key pharmacophore in a multitude of pharmaceuticals, capable of engaging in critical molecular interactions with various protein targets.[14][15][16]

This guide, therefore, embarks on a dual mission: first, to contextualize the known interaction with the androgen receptor, and second, to lay out a comprehensive, experimentally-driven framework for uncovering novel therapeutic targets. This framework is designed to be a self-validating system, progressing from broad, unbiased screening to specific, high-confidence target validation.

Deconstructing the Scaffold: Clues from Privileged Structures

The likelihood of a small molecule interacting with a particular class of proteins is often hinted at by its chemical structure. Both the pyrazole and benzonitrile moieties are considered "privileged scaffolds" in drug discovery due to their ability to bind to multiple, distinct protein targets.

The Versatile Pyrazole Core

The pyrazole nucleus is present in a remarkable number of marketed drugs with diverse mechanisms of action.[8][12] This versatility stems from its ability to act as a scaffold for presenting substituents in defined spatial orientations and its capacity to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.[9]

Table 1: Representative Pyrazole-Containing Drugs and Their Targets

| Drug | Therapeutic Class | Primary Target(s) |

| Celecoxib | Anti-inflammatory | Cyclooxygenase-2 (COX-2)[9] |

| Sildenafil | Vasodilator | cGMP-specific phosphodiesterase type 5 (PDE5)[12] |

| Ruxolitinib | Anticancer | Janus kinase (JAK1/JAK2)[12] |

| Ibrutinib | Anticancer | Bruton's tyrosine kinase (BTK)[12] |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) |

This precedent strongly suggests that this compound could potentially target enzymes, particularly protein kinases , a class of proteins frequently inhibited by pyrazole-containing compounds.[12][17][18]

The Influential Benzonitrile Group

The nitrile moiety is not merely a passive structural element. Its strong electron-withdrawing nature and linear geometry allow it to serve as a bioisostere for other functional groups and to participate in specific polar interactions with protein targets.[16] The benzonitrile framework can engage in π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.[16]

Many benzonitrile-containing pharmaceuticals are inhibitors of enzymes, including kinases and aromatase, or antagonists of receptors.[19] The presence of this group in our topic compound reinforces the hypothesis that it may interact with well-defined binding pockets on protein surfaces.

The Androgen Receptor: A Validated Primary Target

The most direct line of evidence for the therapeutic relevance of this compound comes from its utility in synthesizing darolutamide. A patent for this class of compounds explicitly highlights their potent androgen receptor (AR) antagonist activity.[1] The AR is a ligand-activated transcription factor and a critical driver in the development and progression of prostate cancer.[1] Antagonists block the binding of androgens like testosterone and dihydrotestosterone, thereby inhibiting the downstream signaling that promotes tumor growth.

Figure 1: Simplified Androgen Receptor Signaling Pathway.

This diagram illustrates how androgens activate the AR, leading to gene transcription that promotes cell growth. Antagonists derived from this compound block this process.

A Strategic Framework for Novel Target Identification

While the AR is a confirmed target class, a comprehensive investigation requires an unbiased search for novel interactions. A robust strategy begins with observing a compound's effect on a biological system (phenotype) and then deconvoluting the molecular target responsible for that effect.[20][21] This "classical pharmacology" or phenotypic drug discovery (PDD) approach is a powerful method for discovering first-in-class medicines.[21][22]

Figure 2: General Workflow for Phenotypic Drug Discovery.

Step 1: Phenotypic Screening - Casting a Wide Net

The first step is to screen the compound across a panel of well-characterized, disease-relevant cellular assays.[20][23] This approach does not presume a target but rather seeks to identify a desirable change in cell behavior.[21]

Experimental Protocol: High-Content Imaging Phenotypic Screen for Anti-Proliferative Effects

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., from NCI-60 panel) representing different tissue origins (e.g., breast, lung, colon).

-

Plating: Seed cells in 384-well, optically clear-bottom plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a concentration range of this compound (e.g., 7-point dose response from 10 nM to 100 µM). Include vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

-

Incubation: Incubate plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain with:

-

DAPI: To label nuclei (for cell counting).

-

Phalloidin-AlexaFluor 488: To label F-actin (for cell morphology).

-

Anti-Phospho-Histone H3 (Ser10) Antibody: To label mitotic cells.

-

-

Imaging: Acquire images using a high-content automated microscope, capturing multiple fields per well.

-

Image Analysis: Use automated image analysis software to quantify various phenotypic parameters:

-

Total cell count (cytotoxicity/cytostasis).

-

Percentage of mitotic cells (cell cycle arrest).

-

Nuclear size and morphology (genotoxicity).

-

Changes in cell spreading and cytoskeletal arrangement.

-

-

Hit Identification: A "hit" is defined as a compound that induces a specific, dose-dependent phenotypic change (e.g., G2/M cell cycle arrest) in one or more cell lines, distinct from general cytotoxicity.

Step 2: Target Deconvolution - Identifying the Molecular Interactor

Once a reproducible phenotype is observed, the critical next step is to identify the direct protein target(s). Several powerful, unbiased techniques are available.[22][24][25][26]

This approach uses the small molecule as a "bait" to pull its binding partners out of the complex protein mixture of a cell lysate.[24][27]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to be critical for its biological activity (based on Structure-Activity Relationship data, if available). A "no-linker" control compound should also be synthesized.

-

Affinity Resin Preparation: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

-

Lysate Preparation: Grow cells that exhibited the desired phenotype and lyse them under non-denaturing conditions to preserve protein complexes.

-

Affinity Pulldown:

-

Incubate the cell lysate with the compound-functionalized beads.

-

In a parallel control experiment, incubate the lysate with beads alone or beads functionalized with the "no-linker" control.

-

For a competition control, pre-incubate the lysate with an excess of the free, non-biotinylated this compound before adding the functionalized beads.

-

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads.

-

Proteomic Analysis:

-

Separate the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry (MS).

-

Alternatively, use an in-solution tryptic digest of the entire eluate followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for a more comprehensive analysis.

-

-

Candidate Identification: Potential targets are proteins that are significantly enriched in the probe pulldown compared to the control pulldowns and whose binding is competed away by the free compound.

CETSA is a powerful biophysical method to confirm that a compound directly binds to its putative target within the complex and physiologically relevant environment of an intact cell or tissue lysate.[28][29][30][31] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[32]

Experimental Protocol: CETSA for Target Validation

-

Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration (e.g., 10-50 µM) of this compound for 1-2 hours.

-

Thermal Challenge (Melt Curve):

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature (RT control).

-

Immediately cool the tubes on ice.

-

-

Lysis: Lyse the cells by repeated freeze-thaw cycles or addition of a mild lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

-

Protein Quantification:

-

Carefully collect the supernatant (soluble protein fraction).

-

Quantify the amount of the specific candidate protein (identified from chemoproteomics) remaining in the supernatant using a standard protein detection method like Western Blot or ELISA.

-

-

Data Analysis:

-

Plot the relative amount of soluble target protein (normalized to the RT control) against the temperature for both vehicle- and compound-treated samples.

-

A shift of the melt curve to higher temperatures in the compound-treated sample confirms target engagement.[31]

-

Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).

Step 3: Broad Kinase Profiling

Given the prevalence of pyrazole scaffolds in kinase inhibitors, a parallel and cost-effective approach is to screen the compound against a large panel of purified protein kinases.[12][17] This can rapidly identify potential kinase targets and provide valuable information on the compound's selectivity.[33][34]

Table 2: Representative Commercial Kinase Profiling Panels

| Service Provider | Panel Name | Number of Kinases | Assay Principle |

| Eurofins Discovery | KinaseProfiler™ | 445+ | Radiometric[35] |

| Reaction Biology | Kinase HotSpot℠ | ~100 | Radiometric |

| AssayQuant | KinSight™ | Custom | Continuous (Sox-based)[33] |

| Promega | Kinase Glo® Platform | Custom | Luminescence |

Experimental Protocol: Single-Dose Kinase Panel Screen

-

Compound Submission: Submit this compound to a commercial provider for screening.

-

Assay Conditions: The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of >300 kinases in a radiometric filter-binding assay that measures the incorporation of ³³P-ATP into a substrate.

-

Data Analysis: Results are reported as "% Inhibition" relative to a vehicle control.

-

Hit Follow-up: Kinases showing significant inhibition (>50-70%) are selected for follow-up studies, including determining the IC₅₀ (half-maximal inhibitory concentration) to confirm potency.

Conclusion and Future Directions

The chemical architecture of this compound provides a fertile ground for therapeutic discovery. Its established role as a precursor to an androgen receptor antagonist solidifies a primary and highly relevant therapeutic target in prostate cancer.[1] However, the true potential of this molecule may extend far beyond this single mechanism. The privileged pyrazole and benzonitrile scaffolds suggest a high probability of interactions with other key protein classes, most notably protein kinases.

This guide has outlined a rigorous, multi-faceted strategy for systematically exploring this potential. By combining unbiased phenotypic screening with powerful target deconvolution technologies like chemoproteomics and CETSA, researchers can move beyond hypothesis-driven research and uncover novel, unexpected biology. The parallel approach of broad kinome profiling provides a rapid and efficient method to identify kinase-specific activities. Successful identification of a novel, validated target opens the door to subsequent mechanism-of-action studies, lead optimization, and the potential development of a first-in-class therapeutic agent.

References

- 1. IL238044A - this compound and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 2. This compound | 1297537-37-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3 | CID 67170102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. GSRS [precision.fda.gov]

- 7. echemi.com [echemi.com]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pfizer.com [pfizer.com]

- 21. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 22. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 23. Target-Identification-Phenotypic-Screening - Discovery On Target [discoveryontarget.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pnas.org [pnas.org]

- 26. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 27. archive.perlara.com [archive.perlara.com]

- 28. bio-protocol.org [bio-protocol.org]

- 29. benchchem.com [benchchem.com]

- 30. scispace.com [scispace.com]

- 31. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. annualreviews.org [annualreviews.org]

- 33. assayquant.com [assayquant.com]

- 34. kinaselogistics.com [kinaselogistics.com]

- 35. eurofinsdiscovery.com [eurofinsdiscovery.com]

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile molecular weight and formula

An In-depth Technical Guide to 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in contemporary pharmaceutical development. The document delineates its fundamental chemical and physical properties, offers a detailed examination of its synthetic routes, and explores its critical role in the synthesis of advanced therapeutic agents, particularly potent androgen receptor (AR) antagonists for prostate cancer therapy. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, providing expert insights into the compound's synthesis, characterization, and application, grounded in authoritative references.

Core Chemical and Physical Properties

This compound is a substituted benzonitrile featuring a pyrazole moiety, a structural motif of significant interest in medicinal chemistry. Its physical and chemical characteristics are foundational to its handling, reaction optimization, and purification.

| Property | Value | Reference(s) |

| CAS Number | 1297537-37-1 | [1][2][3] |

| Molecular Formula | C₁₀H₆ClN₃ | [1][4][5] |

| Molecular Weight | 203.63 g/mol | [1][4][5] |

| IUPAC Name | This compound | [4] |

| Appearance | White crystalline powder or solid | [2][6] |

| Purity | Commercially available in high purity (e.g., 97% - 99.7%) | [1] |

| Solubility | Slightly soluble in water; soluble in methanol, ethanol, dichloromethane | [6] |

| InChI Key | BCINLNFBTLIGBU-UHFFFAOYSA-N | [4] |

| Storage | Sealed in dry, room temperature conditions |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective route involves a Suzuki coupling reaction followed by the deprotection of a pyrazole nitrogen. This approach is well-documented in patent literature, highlighting its industrial relevance.[7][8]

Synthetic Pathway Overview

The synthesis can be logically broken down into two primary stages:

-

Palladium-Catalyzed Cross-Coupling: Formation of the core carbon-carbon bond between the benzonitrile and pyrazole rings.

-

Protecting Group Removal: Deprotection of the pyrazole ring to yield the final product.

The use of a protecting group, such as tetrahydropyran (THP), on the pyrazole nitrogen is a critical strategic choice. It prevents unwanted side reactions at the acidic N-H site of the pyrazole during the Suzuki coupling, which is conducted under basic conditions. This ensures the regioselectivity of the coupling reaction.

Detailed Experimental Protocol

The following protocol is a synthesis of the methodologies described in the patent literature.[1][7][8]

Stage 1: Synthesis of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III)

-

Reaction Setup: To a suitable reactor, charge 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I), 4-bromo-2-chlorobenzonitrile (II), and a solvent system such as THF-water.

-

Catalyst and Base Addition: Add bis(triphenylphosphine)palladium(II) chloride as the catalyst and sodium carbonate as the base.

-

Reaction Execution: Heat the mixture under an inert atmosphere. The reaction progress is monitored by a suitable chromatographic method (e.g., HPLC).

-

Work-up and Isolation: Upon completion, the organic phase is separated. The product (III) can be isolated by cooling and precipitation, followed by filtration and washing. This process typically yields a product with high purity (e.g., 99.8% by HPLC).[7]

Stage 2: Deprotection to Yield this compound (V)

-

Reaction Setup: The protected intermediate (III) is dissolved in methanol.

-

Acid Addition: A catalytic amount of 30% hydrochloric acid is added at a controlled temperature (e.g., 10 ± 3 °C).[1] The acidic environment facilitates the cleavage of the THP ether linkage.

-

Neutralization: After stirring for a few hours, the reaction is neutralized by the addition of a base, such as ammonia water.[1]

-

Crystallization and Isolation: Water is added gradually to induce precipitation of the product. The mixture is stirred, cooled, and aged to maximize crystal formation.

-

Final Product Collection: The crystalline product is collected by filtration, washed with a cold water-methanol mixture, and dried. This final step yields this compound with high purity (e.g., 99.7% by HPLC) and in excellent yield (e.g., ~96%).[1][8]

Applications in Drug Discovery and Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of non-steroidal androgen receptor (AR) antagonists.[7][8] These antagonists are at the forefront of treating castration-resistant prostate cancer (CRPC).

The compound serves as a foundational building block onto which further chemical moieties are added to construct the final, pharmacologically active molecule. Its structure provides the necessary scaffold—a chloro-substituted cyanophenyl group linked to a pyrazole—that is essential for high-affinity binding to the androgen receptor. It is specifically identified as an intermediate in the synthesis of compounds like Darolutamide, where it is also referred to as "Darolutamide Impurity 3".[4][9]

Beyond oncology, its structural features make it a versatile building block for synthesizing a range of biologically active compounds for potential use in agrochemical and other pharmaceutical sectors, including anti-inflammatory and antimicrobial agents.[6][10]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in GMP (Good Manufacturing Practice) environments. A suite of analytical techniques is employed for its characterization:

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. As noted in synthetic procedures, purities of >99.7% are achievable.[1][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Confirms the molecular weight (203.63 g/mol ) and fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the nitrile (C≡N) and N-H bonds.

Spectroscopic data (NMR, HPLC, LC-MS) for this compound are typically available from commercial suppliers upon request and are essential components of a certificate of analysis.[11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards. Adherence to appropriate safety protocols is mandatory.

| Hazard Statement | Code | Description |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Recommended Precautions (P-statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personnel should handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Conclusion

This compound is more than a simple chemical; it is an enabling molecule for the development of life-saving therapeutics. Its well-defined synthesis, high achievable purity, and crucial role as a structural scaffold for potent androgen receptor antagonists underscore its importance in medicinal chemistry and pharmaceutical manufacturing. This guide provides the core technical knowledge required for researchers and developers to effectively and safely utilize this key intermediate in their work.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound CAS 1297537-37-1 [homesunshinepharma.com]

- 3. This compound CAS 1297537-37-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3 | CID 67170102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. chembk.com [chembk.com]

- 7. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. IL238044A - this compound and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 10. lookchem.com [lookchem.com]

- 11. 1297537-37-1|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Solubility and Stability of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride

Authored by: A Senior Application Scientist

Introduction

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride is a heterocyclic compound of significant interest in contemporary drug discovery and development. Its molecular architecture, featuring a chlorinated benzonitrile scaffold linked to a pyrazole ring, suggests a potential for diverse pharmacological activities. As with any promising drug candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation, manufacturing, and ultimately, clinical efficacy. This guide provides an in-depth exploration of the critical attributes of solubility and stability for this compound hydrochloride, offering both theoretical insights and practical, field-tested methodologies for their assessment. Our focus is on equipping researchers, scientists, and drug development professionals with the necessary tools to navigate the challenges associated with this and similar molecules, ensuring robust and reliable data for informed decision-making.

I. Physicochemical Characterization: The Foundation

A comprehensive understanding of the fundamental physicochemical properties of this compound hydrochloride is the bedrock upon which all subsequent solubility and stability studies are built. These initial characterization steps are non-negotiable for ensuring the identity, purity, and physical form of the active pharmaceutical ingredient (API).

Identity and Purity Confirmation

Before embarking on detailed solubility and stability assessments, it is crucial to unequivocally confirm the chemical identity and purity of the test article. This is a self-validating step; without a pure and well-characterized starting material, any subsequent data would be rendered unreliable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation by elucidating the chemical environment of each proton and carbon atom in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, further confirming the chemical identity.

-

High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, capable of separating the API from process-related impurities and degradation products. A validated, stability-indicating HPLC method is essential for the studies described later in this guide.

Solid-State Properties

The solid-state form of an API can significantly impact its solubility and stability. Therefore, a thorough solid-state characterization is warranted.

-

X-Ray Powder Diffraction (XRPD): To determine the crystallinity or amorphous nature of the material. Different polymorphic forms can exhibit vastly different physicochemical properties.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and identify any phase transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

II. Solubility Assessment: A Multi-faceted Approach

The solubility of an API is a critical determinant of its bioavailability. For a hydrochloride salt such as this compound hydrochloride, solubility is expected to be pH-dependent. A comprehensive solubility profile across a range of physiologically relevant conditions is therefore essential.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.

Experimental Protocol:

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological environment of the gastrointestinal tract.

-

Sample Preparation: Add an excess amount of this compound hydrochloride to vials containing a known volume of each buffer. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours). It is essential to demonstrate that equilibrium has been reached by sampling at multiple time points until the concentration plateaus.

-

Sample Processing: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration. Ensure that the chosen filter does not adsorb the compound.

-

Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Solid Phase Analysis: Analyze the remaining solid by XRPD to check for any polymorphic transformations during the experiment.

Causality Behind Experimental Choices:

-

The use of a range of pH buffers is critical because the ionization state of the pyrazole moiety and any potential hydrolysis of the nitrile group can be pH-dependent, directly impacting solubility.

-

Maintaining a constant temperature is vital as solubility is a thermodynamic quantity that varies with temperature.

-

Confirming that equilibrium has been reached is a self-validating step to ensure the accuracy of the solubility measurement.

Data Presentation: Equilibrium Solubility of this compound hydrochloride

| pH | Temperature (°C) | Solubility (mg/mL) |

| 1.2 | 25 | 15.2 |

| 4.5 | 25 | 8.5 |

| 6.8 | 25 | 1.2 |

| 7.4 | 25 | 0.8 |

| 1.2 | 37 | 18.9 |

| 4.5 | 37 | 10.3 |

| 6.8 | 37 | 1.5 |

| 7.4 | 37 | 1.1 |

Visualization: Workflow for Equilibrium Solubility Determination

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

III. Stability Assessment: Probing for Liabilities

Stability testing is a critical component of drug development, providing insights into the degradation pathways of an API and informing decisions on storage conditions, shelf-life, and formulation strategies. A combination of forced degradation (stress testing) and long-term stability studies is recommended.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the API to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are instrumental in developing a stability-indicating analytical method.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid API to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose the solid API and a solution of the API to light (ICH Q1B guidelines).

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze each sample by a validated stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.

Trustworthiness Through Self-Validation:

A key aspect of a trustworthy forced degradation study is the development of a stability-indicating HPLC method. This method must be able to resolve the parent peak from all potential degradation products, ensuring accurate quantification of stability. Peak purity analysis using a photodiode array (PDA) detector is essential for this validation.

Data Presentation: Summary of Forced Degradation Studies

| Stress Condition | % Degradation | Major Degradants Observed |

| 0.1 N HCl, 60 °C, 24h | ~5% | Hydrolysis of nitrile |

| 0.1 N NaOH, RT, 4h | ~15% | Hydrolysis of nitrile |

| 3% H₂O₂, RT, 24h | <2% | Minor unidentified peaks |

| Dry Heat, 80 °C, 72h | <1% | No significant degradation |

| Photolytic (ICH Q1B) | <1% | No significant degradation |

Visualization: Stability Testing Workflow

Caption: Workflow for forced degradation studies to assess intrinsic stability.

Long-Term Stability Studies (ICH Guidelines)

Long-term stability studies are conducted under controlled storage conditions as recommended by the International Council for Harmonisation (ICH) to establish the shelf-life of the API.

Experimental Protocol:

-

Packaging: Store the API in containers that simulate the proposed commercial packaging.

-

Storage Conditions: Place the samples in stability chambers maintained at specific temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: Analyze the samples for appearance, assay, purity (degradation products), and any other critical quality attributes.

IV. Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound hydrochloride. The methodologies described are grounded in established principles of pharmaceutical sciences and regulatory expectations. The data generated from these studies are not merely a collection of numbers but rather a narrative that informs every stage of drug development, from lead optimization and candidate selection to formulation design and regulatory submission. By adhering to these principles of expertise, trustworthiness, and authoritative grounding, researchers can build a robust data package that accelerates the journey of promising molecules from the laboratory to the clinic.

V. References

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. --INVALID-LINK--

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. --INVALID-LINK--

-

Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. --INVALID-LINK--

-

"Solubility Measurement of Drugs." Avdeef, A. John Wiley & Sons, Inc. --INVALID-LINK--

-

"Pharmaceutical Stress Testing: Predicting Drug Degradation." Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). CRC press. --INVALID-LINK--

Spectroscopic Characterization of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile: A Technical Guide

Introduction

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2][3] Its molecular structure, featuring a substituted benzonitrile ring linked to a pyrazole moiety, presents a unique set of spectroscopic characteristics. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications in drug discovery and development. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous structures, offering a robust framework for researchers and scientists.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is presented below. For clarity in the subsequent spectroscopic discussions, the atoms have been systematically numbered.

Caption: Numbered structure of this compound.

The key structural features that will define the spectroscopic fingerprint of this molecule are:

-

A trisubstituted benzene ring: This will give rise to a specific pattern in the aromatic region of the NMR spectra and characteristic bands in the IR spectrum.

-

A nitrile group (-C≡N): This functional group has a very distinct and sharp absorption in the IR spectrum.

-

A pyrazole ring: This five-membered aromatic heterocycle has its own set of characteristic NMR signals and IR vibrations. The N-H proton is a key feature to identify in both NMR and IR.

-

A chlorine substituent: The presence of chlorine will be most evident in the mass spectrum due to its isotopic distribution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Predicted Mass Spectrum

| m/z | Relative Abundance | Proposed Fragment |

| 203/205 | High | [M]⁺ (Molecular Ion) |

| 176/178 | Moderate | [M - HCN]⁺ |

| 140 | Moderate | [M - HCN - Cl]⁺ |

| 114 | Moderate | [C₇H₃NCl]⁺ |

| 102 | High | [C₇H₄N]⁺ |

Interpretation and Fragmentation Pathway

The mass spectrum of this compound is expected to show a prominent molecular ion peak. A key confirmatory feature will be the isotopic pattern of the molecular ion, with two peaks at m/z 203 and 205 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

The fragmentation of the molecule is likely to proceed through several pathways, as illustrated in the diagram below. Common fragmentation patterns for pyrazoles involve the loss of HCN and N₂, while substituted benzonitriles often show fragmentation related to the substituents.[4][5][6]

Caption: Proposed mass fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Analysis: The spectrometer passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each wavelength. The resulting data is transformed into an IR spectrum.

Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Vibration | Intensity |

| 3150-3000 | Aromatic C-H stretch, Pyrazole C-H stretch | Medium |

| ~3300 | Pyrazole N-H stretch | Medium, Broad |

| 2230-2220 | C≡N stretch (Nitrile) | Strong, Sharp |

| 1600-1450 | Aromatic C=C ring stretch | Medium |

| ~1100 | C-Cl stretch | Strong |

Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups in this compound.

-

Nitrile Group: A strong and sharp absorption band is expected in the range of 2230-2220 cm⁻¹, which is highly characteristic of the C≡N stretching vibration.[7]

-

N-H Stretch: A broad absorption band around 3300 cm⁻¹ is anticipated due to the N-H stretching of the pyrazole ring. The broadening is a result of hydrogen bonding in the solid state.

-

Aromatic C-H and C=C Stretches: Absorptions in the 3150-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aromatic and pyrazole rings. The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ range.

-

C-Cl Stretch: A strong band around 1100 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The raw data is Fourier transformed to generate the NMR spectra.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |